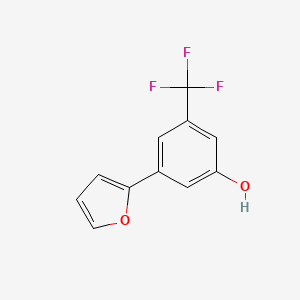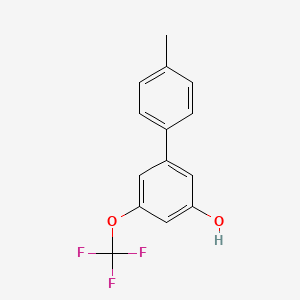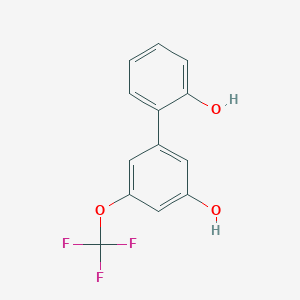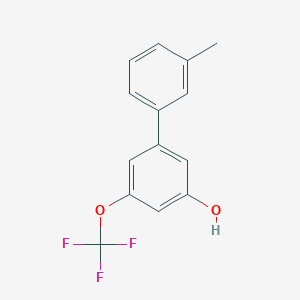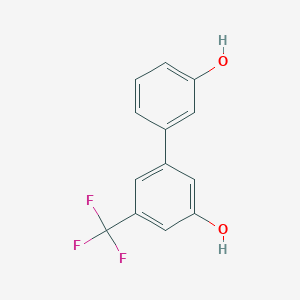
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% (5-HP-3-TFP) is a phenolic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a melting point of 145-147 °C and a boiling point of 200-201 °C. It is soluble in water, ethanol, and methanol. 5-HP-3-TFP is a compound of interest due to its unique properties which include its ability to act as an antioxidant, anti-inflammatory, and anti-microbial agent.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals. It is also believed to inhibit the production of pro-inflammatory molecules and to increase the production of anti-inflammatory molecules. Additionally, it is thought to have anti-microbial properties by inhibiting the growth of certain bacteria.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as to reduce the levels of inflammatory markers, such as C-reactive protein and nitric oxide. Additionally, it has been shown to reduce oxidative stress, as measured by the levels of malondialdehyde, and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is a useful compound for laboratory experiments due to its relatively low cost, ease of synthesis, and availability. Additionally, it is stable in aqueous solution and can be stored for long periods of time without significant degradation. However, it is not soluble in organic solvents, which limits its use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% are far-reaching and there are many future directions for research. These include further investigation of its antioxidant, anti-inflammatory, and anti-microbial properties and the development of new synthetic methods for the production of other phenolic compounds. Additionally, it could be used in combination with other compounds to enhance its potential therapeutic benefits. Further research is also needed to determine the optimal dosage and safety of 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% for use in humans and animals. Finally, the potential of 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% as a food preservative should be explored.
Synthesemethoden
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is synthesized by a reaction of 3-hydroxybenzaldehyde and trifluoromethylphenol in the presence of a catalyst. The reaction is carried out in aqueous solution at a temperature of 80°C. The reaction requires a molar ratio of 1:1.5 between the two reactants. The reaction produces 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% with a yield of 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in scientific research. It has been used in studies to investigate its antioxidant, anti-inflammatory, and anti-microbial properties. It has also been used as a model compound for the synthesis of other phenolic compounds.
Eigenschaften
IUPAC Name |
3-(3-hydroxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(17)5-8/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFYAUZFMCEFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686507 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261919-59-8 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

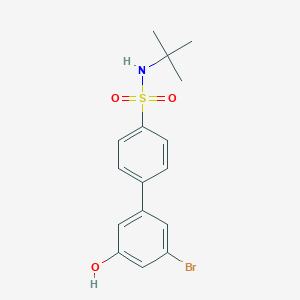
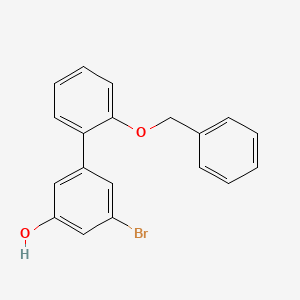
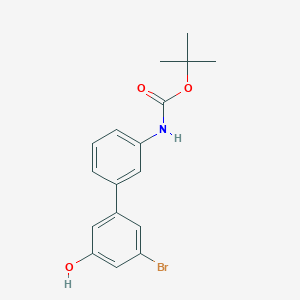

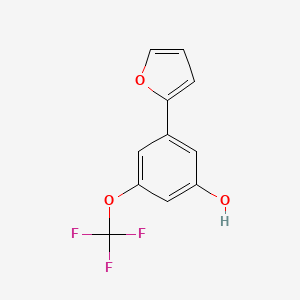
![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)


